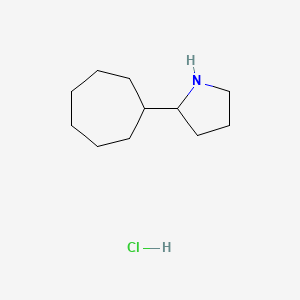

2-Cycloheptylpyrrolidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cycloheptylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 1889950-84-8 . It has a molecular weight of 203.76 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-cycloheptylpyrrolidine hydrochloride . The InChI code is 1S/C11H21N.ClH/c1-2-4-7-10(6-3-1)11-8-5-9-12-11;/h10-12H,1-9H2;1H . The InChI key is MNQFWMPKTHRLGH-UHFFFAOYSA-N .Applications De Recherche Scientifique

Hydrophobic Interactions in Proteins

A study using a compound with a substantial apolar region and a peptide bond-like moiety, similar to 2-Cycloheptylpyrrolidine, served as a model for protein interiors. This model helped in understanding hydrophobic interactions within proteins, suggesting less contribution of these interactions to protein stability than previously assumed (Lawson et al., 1984).

Chemical Synthesis Techniques

Research demonstrated a novel decarboxylation method using a catalytic amount of 2-cyclohexen-1-one, facilitating the conversion of α-amino acids to corresponding amino compounds. This highlights innovative approaches to chemical synthesis, relevant for producing structurally similar compounds (Hashimoto et al., 1986).

Dipeptidyl Peptidase-IV Inhibitors

Cyanopyrrolidines, a class including compounds like 2-Cycloheptylpyrrolidine, have been extensively studied as inhibitors of dipeptidyl peptidase-IV (DPP-IV), with significant implications for type 2 diabetes treatment. The research on these compounds has led to the development of drugs such as vildagliptin and saxagliptin (Peters, 2007).

Metabolic Activation Studies

Studies on fluoropyrrolidine DPP-IV inhibitors investigated the metabolic activation of these compounds, demonstrating the formation of chemically reactive intermediates. This research is crucial for understanding the metabolic pathways and potential toxicity of related chemical entities (Xu et al., 2004).

Synthesis of N-Acylpyrrolidine

An asymmetric synthesis of a highly substituted N-acylpyrrolidine, useful for inhibiting HCV polymerase, exemplifies the application of cycloaddition reactions and asymmetric catalysis in producing complex organic molecules. This showcases the versatility of pyrrolidine derivatives in medicinal chemistry (Agbodjan et al., 2008).

Safety and Hazards

The safety information for 2-Cycloheptylpyrrolidine hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to refer to the MSDS for complete safety information .

Orientations Futures

Pyrrolidine compounds, such as 2-Cycloheptylpyrrolidine hydrochloride, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of these compounds lies in the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can lead to a different biological profile of drug candidates .

Mécanisme D'action

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, have been associated with a wide range of biological activities .

Mode of Action

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .

Pharmacokinetics

The physicochemical properties of a compound can significantly impact its pharmacokinetics and bioavailability .

Result of Action

Pyrrolidine derivatives have been associated with a wide range of biological activities .

Action Environment

It’s known that environmental factors can significantly impact the action of chemical compounds .

Propriétés

IUPAC Name |

2-cycloheptylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-4-7-10(6-3-1)11-8-5-9-12-11;/h10-12H,1-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQFWMPKTHRLGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cycloheptylpyrrolidine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2941089.png)

![3-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2941090.png)

![N-[(4-methoxyphenyl)methyl]-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2941096.png)

![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2941099.png)